REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH2:8][C:9]#N)[CH:7]=1.S(=O)(=O)(O)[OH:13].[OH2:17]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH2:8][C:9]([OH:13])=[O:17])[CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)CC#N)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
by decant
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in diethyl ether
|
Type
|
WASH
|
Details
|
The solution was washed with water and brine
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% sodium hydroxide
|
Type
|
ADDITION
|
Details
|
To the extract was added concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)CC(=O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |